molecular formula C9H10N2O3 B1660882 N'-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-2-carboximidamide CAS No. 85084-37-3

N'-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-2-carboximidamide

Cat. No. B1660882
CAS RN: 85084-37-3
M. Wt: 194.19 g/mol
InChI Key: AINNARSDQRBELY-UHFFFAOYSA-N
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Description

“N’-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-2-carboximidamide” acts as a chelating agent, binding to metal ions such as zinc, iron, and copper to form stable complexes . It can also bind to other molecules, such as proteins, and act as an inhibitor for various enzymes.


Synthesis Analysis

The synthesis of this compound involves a base-mediated ring-opening of the 2,3-dihydrobenzo[b][1,4]dioxine moiety, generating an acrylamide intermediate in situ . This intermediate then undergoes a formal 6-endo-trig cyclization-involved Heck-type reaction .


Molecular Structure Analysis

The molecular formula of “N’-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-2-carboximidamide” is C9H10N2O3 . The compound has a molecular weight of 194.19 g/mol .


Chemical Reactions Analysis

The compound undergoes a base-mediated ring-opening of the 2,3-dihydrobenzo[b][1,4]dioxine moiety, generating an acrylamide intermediate in situ . This intermediate then undergoes a formal 6-endo-trig cyclization-involved Heck-type reaction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 194.19 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 1 . Its Exact Mass is 194.06914219 g/mol, and its Monoisotopic Mass is also 194.06914219 g/mol .

Scientific Research Applications

  • Chelator for Metal Ions

    • N-HBDCA acts as a chelating agent, which means that it can bind to metal ions and form stable complexes. It has been shown to bind to metal ions such as zinc, iron, and copper.
    • This makes it an ideal compound for studying the effects of metal ions on the activity of enzymes and other proteins.
  • Enzyme Inhibitor

    • N-HBDCA can also bind to other molecules, such as proteins, and can act as an inhibitor for various enzymes.
    • It has been shown to inhibit the activity of enzymes such as proteases, phosphatases, and kinases.
  • Antiviral Activity

    • N-HBDCA has also been shown to inhibit the activity of certain viruses, such as the influenza virus.
  • Anti-inflammatory, Anti-oxidant, and Antifungal Properties

    • In addition, it has been shown to have anti-inflammatory, anti-oxidant, and antifungal properties.
  • PARP1 Inhibitor

    • N-HBDCA has been used in the synthesis of derivatives that act as inhibitors for Poly (ADP-ribose) polymerase 1 (PARP1), a widely explored anticancer drug target .
    • The inhibition of PARP1 plays an important role in single-strand DNA break repair processes . High-throughput virtual screening of a small molecule library led to the identification of several PARP1 inhibitors .
  • Cannabinoid Receptor Ligand

    • N-HBDCA has been used in the synthesis of derivatives that act as ligands for the cannabinoid receptor 2 (CB2) .
    • These ligands can serve as a template to develop new CB2 ligands with enhanced potency and selectivity .
  • Reducing Agent

    • N-HBDCA has been used as a reducing agent in various chemical reactions. As a reducing agent, it donates electrons to other chemical species, which can facilitate certain types of chemical reactions.
  • Study of Protein Structure and Function

    • N-HBDCA has been used to study the structure and function of proteins. It can bind to proteins and affect their activity, which can provide insights into how these proteins function at a molecular level.

properties

IUPAC Name

N'-hydroxy-2,3-dihydro-1,4-benzodioxine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-9(11-12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8,12H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINNARSDQRBELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-2-carboximidamide

CAS RN

85084-37-3
Record name 2,3-Dihydro-N-hydroxy-1,4-benzodioxin-2-carboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85084-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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